![molecular formula C8H6N2O B12582410 5,9-Methanoimidazo[1,5-D][1,4]oxazepine CAS No. 429676-65-3](/img/structure/B12582410.png)
5,9-Methanoimidazo[1,5-D][1,4]oxazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,9-Methanoimidazo[1,5-D][1,4]oxazepine can be achieved through various synthetic routes. One common method involves the reaction of ynones with 2-azido alcohols in the presence of a phosphine catalyst . This phosphine-mediated tandem reaction is efficient and provides a straightforward pathway to construct the oxazepine ring.
Industrial Production Methods
the scalability of the phosphine-mediated synthesis suggests that it could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
5,9-Methanoimidazo[1,5-D][1,4]oxazepine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazepine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
5,9-Methanoimidazo[1,5-D][1,4]oxazepine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,9-Methanoimidazo[1,5-D][1,4]oxazepine involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling and growth .
Comparison with Similar Compounds
Similar Compounds
1,4-Oxazepine: Another member of the oxazepine family with similar structural features.
1,3-Oxazine: A related compound with a different ring structure but similar chemical properties.
Uniqueness
5,9-Methanoimidazo[1,5-D][1,4]oxazepine is unique due to its specific ring structure and the presence of both imidazole and oxazepine moieties. This combination of features contributes to its distinct chemical reactivity and potential biological activities .
Properties
CAS No. |
429676-65-3 |
|---|---|
Molecular Formula |
C8H6N2O |
Molecular Weight |
146.15 g/mol |
IUPAC Name |
9-oxa-2,4-diazatricyclo[5.3.1.02,6]undeca-1(10),3,5,7-tetraene |
InChI |
InChI=1S/C8H6N2O/c1-6-3-11-4-7(1)10-5-9-2-8(6)10/h2-5H,1H2 |
InChI Key |
FFBSHUURUQJOOP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=COC=C1N3C2=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


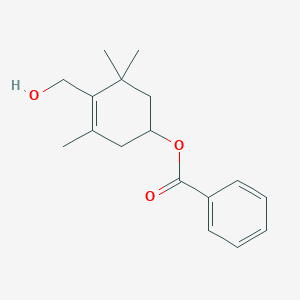
![3-Buten-2-one, 3-[hydroxy(3-nitrophenyl)methyl]-](/img/structure/B12582334.png)
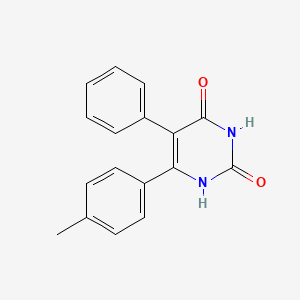
![6-{[(Naphthalen-2-yl)methyl]sulfanyl}-3,7-dihydro-2H-purin-2-one](/img/structure/B12582340.png)
![4-Ethyl-N-[1-(4-methylpyridine-2-carbonyl)cyclohexyl]benzamide](/img/structure/B12582345.png)

![Silane, [(5-ethynyl-1,3-phenylene)di-2,1-ethynediyl]bis[trimethyl-](/img/structure/B12582357.png)
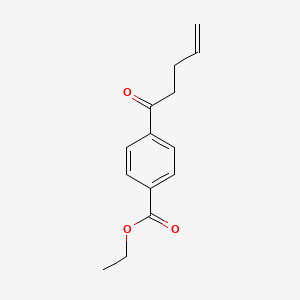
![4-Oxatricyclo[6.2.0.0~3,5~]decane](/img/structure/B12582367.png)
![6-{[(3-Nitrophenyl)methylidene]amino}pyrimidin-2(1H)-one](/img/structure/B12582386.png)
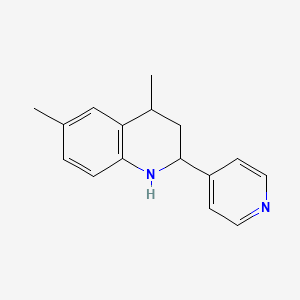
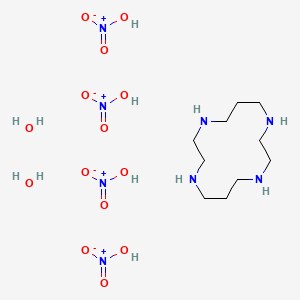
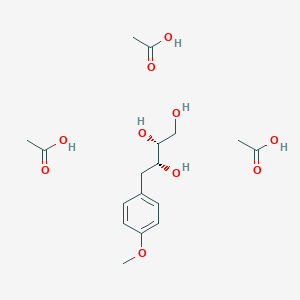
![Benzenesulfonamide, N-[(4-chlorophenyl)phenylmethyl]-4-methyl-](/img/structure/B12582402.png)
